6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their structural similarity to naturally occurring alkaloids and neurotransmitters, which often results in significant pharmacological activity . The presence of methoxy groups in its structure can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetonitrile and 3-methoxybenzylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using dry solvents like acetonitrile.
Chemical Reactions Analysis
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Asymmetric transfer hydrogenation can reduce it to enantiopure tetrahydroisoquinolines.
Substitution: Methoxy groups can be substituted under specific conditions to form different derivatives.
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like formic acid for hydrogenation. Major products formed include various substituted tetrahydroisoquinolines and quinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various pharmacological effects. The presence of methoxy groups can enhance its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-3,4-dihydroisoquinoline: Known for its antiparkinsonian effects.
Atracurium: A neuromuscular-blocking agent with a similar tetrahydroisoquinoline structure.
Cisatracurium: Another neuromuscular-blocking agent with different methoxy group placements.
The uniqueness of this compound lies in its specific methoxy substitutions, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
188553-89-1 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO3/c1-20-14-6-4-5-13(9-14)18-15-11-17(22-3)16(21-2)10-12(15)7-8-19-18/h4-6,9-11,18-19H,7-8H2,1-3H3 |
InChI Key |
YXWSSJFORTVBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
Origin of Product |
United States |
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